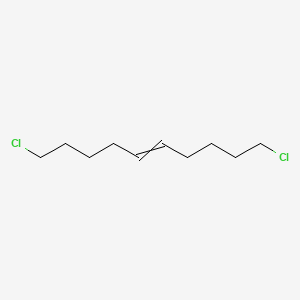

1,10-Dichlorodec-5-ene

Description

Structural Significance and Synthetic Utility of Long-Chain Dichloroalkenes

Long-chain dichloroalkenes, such as 1,10-dichlorodec-5-ene, are molecules of considerable interest in organic synthesis due to their bifunctional nature. The presence of two chloro-substituents at the termini of a long carbon chain, combined with a central double bond, offers multiple reactive sites for strategic chemical transformations.

The primary synthetic utility of these compounds lies in their role as precursors to macrocyclic structures. wikipedia.orgrug.nlnih.gov The terminal chlorine atoms act as handles for cyclization reactions, while the alkene moiety can direct the stereochemistry of the ring and allow for further functionalization. One of the most powerful techniques employed for this purpose is Ring-Closing Metathesis (RCM) . wikipedia.orgorganic-chemistry.org In a typical RCM reaction, a diene is treated with a metal catalyst (commonly ruthenium-based) to form a new cyclic alkene and a volatile byproduct like ethylene (B1197577). wikipedia.org While this compound itself is not a diene, it is a precursor to molecules that are. The terminal chlorides can be converted to vinyl groups, creating a suitable substrate for RCM to produce large, unsaturated rings.

The stereochemistry of the double bond within the dichloroalkene chain is crucial, as it can influence the geometry and biological activity of the resulting macrocycle. nih.gov Synthetic methods that allow for the selective formation of either the E (trans) or Z (cis) isomer are therefore highly valuable. organic-chemistry.orgnih.govdiva-portal.org The ability to control this aspect of the molecule's structure is a key focus in the synthesis of complex natural products and pharmaceuticals. nih.gov For example, the potency of macrocyclic drugs like the antibiotic recifeiolide (B1235614) and the cancer inhibitor pacritinib (B611967) is dependent on the alkene's stereochemistry. nih.gov

Beyond RCM, the chloro- groups can participate in various other coupling and substitution reactions, making these long-chain dichloroalkenes versatile intermediates for constructing complex, non-cyclic molecules as well. wikipedia.org

Historical Context of Research on this compound and Related Structures

The systematic synthesis and study of haloalkanes began to develop in the 19th century, in parallel with the growing understanding of organic chemistry and alkane structures. wikipedia.org However, specific research into long-chain dichloroalkenes like this compound is more recent.

A pivotal study on this specific molecule was published in 1975 by Stuart A. Dodson and Robert D. Stipanovic. rsc.orgresearchgate.netrsc.org Their work focused on the radical-induced cyclizations of cis-1,10-dichlorodec-5-ene and its corresponding alkyne, 1,10-dichlorodec-5-yne. rsc.org They investigated the reaction of these compounds with tributylstannane, a reagent that initiates radical reactions. Their findings showed that the reaction of cis-1,10-dichlorodec-5-ene yielded a mixture of monocyclic and bicyclic products, demonstrating the compound's propensity to form rings under radical conditions. rsc.orgresearchgate.net The formation of the monocyclic product was noted to be a particularly facile reaction. rsc.org

This research provided fundamental insights into the reactivity of this compound, establishing it as a substrate for building cyclic systems through radical pathways, a complementary approach to the more modern transition-metal-catalyzed methods like RCM. The synthesis of the related alkyne, 1,10-dichlorodec-5-yne, has also been documented in the chemical literature, often serving as a precursor to the alkene. doi.orgamazonaws.comnih.gov

Review of Established Research Paradigms Relevant to Dihalogenated Alkenes

The chemistry of dihalogenated alkenes is built upon several foundational paradigms in organic synthesis. The addition of halogens across a double bond, known as dihalogenation, is a classic and widely used transformation. researchgate.netchemistryviews.org Historically, this was often achieved using highly reactive and hazardous reagents like molecular chlorine (Cl₂) or bromine (Br₂). chemistryviews.org

Modern research has shifted towards developing more sustainable and selective methods. chemistryviews.org This includes the use of alternative halogenating agents, such as N-halosuccinimides in combination with lithium halides, which are easier to handle and more environmentally benign. chemistryviews.org A significant area of focus has been the development of catalytic and stereoselective dihalogenation reactions. nih.govresearchgate.net Controlling the stereochemistry—whether the two halogen atoms add to the same side (syn-addition) or opposite sides (anti-addition) of the double bond—is a persistent challenge. researchgate.net Furthermore, achieving enantioselectivity, where one mirror-image product is formed preferentially, is a major goal, particularly for the synthesis of chiral natural products containing vicinal dihalides. nih.gov

The synthesis of dichloroalkenes themselves can be approached in various ways. nih.gov Common methods include the reaction of aldehydes with reagents like triphenylphosphine (B44618) and carbon tetrachloride, or the dichlorination of alkynes. nih.govresearchgate.net For instance, the 1,2-dichlorination of an alkyne can be achieved using systems like N-chlorosuccinimide (NCS) and triphenylphosphine (PPh₃) under mild conditions. researchgate.net These established synthetic routes provide access to the dihalogenated alkene structures necessary for more advanced applications, such as the synthesis of macrocycles.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62978-79-4 |

|---|---|

Molecular Formula |

C10H18Cl2 |

Molecular Weight |

209.15 g/mol |

IUPAC Name |

1,10-dichlorodec-5-ene |

InChI |

InChI=1S/C10H18Cl2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-2H,3-10H2 |

InChI Key |

NWQFMFYQJYVBDP-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCl)CC=CCCCCCl |

Origin of Product |

United States |

Synthetic Methodologies for 1,10 Dichlorodec 5 Ene

Diverse Synthetic Routes for the Preparation of 1,10-Dichlorodec-5-ene

The synthesis of this compound can be approached through several distinct routes, each offering unique advantages in terms of precursor availability, stereochemical control, and reaction efficiency. These methods leverage foundational reactions in organic chemistry, including olefin metathesis, halogenation of unsaturated precursors, and multicomponent reaction sequences.

Approaches Involving Olefin Metathesis

Olefin metathesis is a powerful reaction for the formation of carbon-carbon double bonds, involving the redistribution of alkene fragments catalyzed by metal alkylidene complexes. acs.org While Ring-Closing Metathesis (RCM) is a prominent application for dienes derived from this compound, the synthesis of the compound itself can be envisioned through Acyclic Diene Metathesis (ADMET) or, more directly, through a cross-metathesis (CM) reaction. wikipedia.orgthieme-connect.com

A hypothetical cross-metathesis route could involve the reaction of two shorter-chain chloroalkenes, such as 1-chlorohex-5-ene, dimerizing to form this compound and releasing ethylene (B1197577) gas, which drives the reaction equilibrium. acs.org The success of such a reaction depends heavily on the choice of catalyst, with modern Grubbs-type (ruthenium-based) and Schrock-type (molybdenum- or tungsten-based) catalysts showing broad functional group tolerance. wikipedia.org

Table 1: Common Catalysts for Olefin Metathesis

| Catalyst Type | Metal Center | Common Ligands | Typical Applications |

|---|---|---|---|

| Grubbs I Gen | Ruthenium (Ru) | Tricyclohexylphosphine | RCM, CM |

| Grubbs II Gen | Ruthenium (Ru) | N-Heterocyclic Carbene (NHC) | RCM, CM, ROMP (more active) |

| Hoveyda-Grubbs | Ruthenium (Ru) | Chelating isopropoxystyrene | Enhanced stability and recovery |

| Schrock | Molybdenum (Mo) | Alkoxide, Imido | High activity for hindered alkenes |

Halogenation Strategies for Alkene Precursors

A more direct and classical approach to synthesizing this compound involves the halogenation of a suitable ten-carbon precursor. The most logical precursor is dec-5-yne. The halogenation of alkynes with reagents like chlorine (Cl₂) typically proceeds via an anti-addition mechanism. masterorganicchemistry.comchemistrysteps.com This involves the formation of a bridged chloronium ion intermediate, which is then attacked by a chloride ion from the opposite face, resulting predominantly in the formation of (E)-1,10-dichloroalkenes. masterorganicchemistry.com

The reaction of an alkyne with one equivalent of a halogen like Br₂ or Cl₂ generally produces a trans-dihaloalkene. masterorganicchemistry.comchemistrysteps.com Should the reaction proceed with a second equivalent, a tetrahaloalkane would be formed. masterorganicchemistry.commasterorganicchemistry.com Therefore, controlling the stoichiometry is crucial for isolating the desired dichloroalkene.

Table 2: Illustrative Conditions for Alkyne Dichlorination

| Precursor | Reagent | Solvent | Temperature | Expected Outcome |

|---|---|---|---|---|

| Dec-5-yne | Cl₂ (1 equiv.) | CCl₄ or CH₂Cl₂ | 0 °C to RT | (E)-5,6-Dichlorodec-5-ene |

| 1,9-Decadiyne | Dichlorination Reagent | Inert Solvent | Controlled | Precursor for 1,10-Dichlorodec-5-yne |

Alternatively, starting from dec-5-ene, a catalytic dichlorination could be employed. While traditional alkene halogenation often involves radical pathways with poor selectivity, modern catalytic methods offer improved control.

Multicomponent Reaction Sequences for this compound Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial parts of all components, offer significant advantages in efficiency and atom economy. nih.govresearchgate.net While no specific MCR has been documented for the direct synthesis of this compound, a hypothetical strategy could involve the assembly of a ten-carbon backbone from smaller fragments, incorporating functionalities that can be readily converted to terminal chlorides.

For instance, MCRs are known to effectively generate highly functionalized and complex molecules from simple alkenes. researchgate.netrsc.org A strategy could be devised where precursors containing chloroalkyl groups are coupled with other components to build the C10 chain with the central double bond. The convergence and step-economy of MCRs make them an attractive, albeit theoretical, avenue for this synthesis. nih.gov

Stereoselective Synthesis of this compound Isomers

Control over the geometry of the double bond (E vs. Z isomer) is critical, as it can influence the properties of subsequent products, such as macrocycles. nih.gov Different synthetic strategies allow for the selective formation of either isomer.

(E)-Isomer Synthesis: As mentioned, the halogenation of an internal alkyne like dec-5-yne with Cl₂ is expected to proceed via anti-addition, yielding the (E)- or trans-dichloroalkene as the major product. masterorganicchemistry.com

(Z)-Isomer Synthesis: Achieving the (Z)- or cis-isomer requires a different approach. One established method is the partial hydrogenation of an alkyne to a cis-alkene, followed by a reaction that preserves the stereochemistry. Using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), dec-5-yne can be selectively reduced to (Z)-dec-5-ene. libretexts.org Subsequent dichlorination of this cis-alkene using a method that proceeds via syn-addition, such as selenium-catalyzed syn-dichlorination, could yield the (Z)-dichloroalkene. nih.gov Another advanced method involves the palladium-catalyzed coupling of haloalkynes with α,β-unsaturated carbonyls to produce cis-1,2-dihaloalkenes, suggesting that catalytic strategies can be tailored for Z-selectivity. nih.gov

Table 3: Comparison of Stereoselective Synthetic Routes

| Target Isomer | Precursor | Key Reaction Step | Reagents/Catalyst | Mechanism |

|---|---|---|---|---|

| (E)-1,10-Dichlorodec-5-ene | Dec-5-yne derivative | Dichlorination | Cl₂ | anti-addition |

| (Z)-1,10-Dichlorodec-5-ene | Dec-5-yne derivative | Partial Hydrogenation | H₂, Lindlar's Catalyst | syn-addition |

| (Z)-Dec-5-ene derivative | syn-Dichlorination | PhSeSePh, BnEt₃NCl, Oxidant | Catalytic cycle |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly integral to synthetic planning. For a molecule like this compound, these principles can be applied by selecting eco-friendly solvents, improving atom economy, and using catalytic methods.

Traditionally, olefin metathesis and halogenation reactions are conducted in chlorinated or aromatic solvents like dichloromethane (B109758) (DCM) or toluene. rsc.org However, research has identified greener alternatives. For metathesis, solvents such as ethyl acetate (EtOAc), 2-methyltetrahydrofuran (B130290) (2-MeTHF), and the biomass-derived γ-valerolactone (GVL) have shown considerable promise, sometimes offering comparable or superior performance to traditional solvents. acs.orgrsc.orgresearchgate.net The use of water or ionic liquids has also been explored, though this may require specially adapted catalysts. rsc.org

Catalytic methods (discussed in 2.3) and multicomponent reactions inherently align with green chemistry. Catalysts are used in small amounts and can often be recycled, while MCRs improve atom economy by incorporating most or all atoms from the starting materials into the final product, thus minimizing waste. nih.govresearchgate.net

Catalytic Approaches in the Formation of this compound

Catalysis is central to many of the modern synthetic routes for preparing functionalized alkenes like this compound. Catalysts offer enhanced reaction rates, improved selectivity (regio- and stereo-), and milder reaction conditions compared to stoichiometric methods.

In the context of olefin metathesis , ruthenium complexes (Grubbs catalysts) and molybdenum/tungsten complexes (Schrock catalysts) are indispensable for their ability to form C=C bonds with high efficiency and functional group tolerance. wikipedia.org

For halogenation reactions , catalytic methods provide stereochemical control that is otherwise difficult to achieve. For example, the development of a selenium-catalyzed syn-dichlorination of alkenes provides a direct route to cis-dichloro compounds, a significant departure from the classic anti-addition mechanism. nih.gov Palladium catalysts are also instrumental, particularly in coupling reactions that can build the necessary precursors, such as the synthesis of cis-dihaloalkenes from haloalkynes. nih.gov

Finally, the partial hydrogenation of an alkyne to a (Z)-alkene relies on a poisoned catalyst, namely Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂), which selectively catalyzes the first hydrogenation step without reducing the alkene further to an alkane. libretexts.org

Table 4: Key Catalysts in the Synthesis of or related to this compound

| Catalyst System | Reaction Type | Purpose |

|---|---|---|

| Grubbs-type (Ru-based) | Olefin Metathesis | C=C bond formation |

| Schrock-type (Mo/W-based) | Olefin Metathesis | C=C bond formation (high activity) |

| Selenium-based (e.g., PhSeSePh) | Alkene Dichlorination | Stereospecific syn-addition for (Z)-isomers |

| Palladium-based (e.g., Pd(PPh₃)₄) | Coupling/Halogenation | Precursor synthesis, e.g., for (Z)-isomers |

| Lindlar's Catalyst | Alkyne Hydrogenation | Stereoselective reduction to (Z)-alkenes |

Mechanistic Investigations of Reactions Involving 1,10 Dichlorodec 5 Ene

Role of Transition States and Intermediates in 1,10-Dichlorodec-5-ene Reactivity

The reactivity of this compound is defined by the transient species formed during its chemical transformations.

Carbocation Intermediates: In electrophilic additions of protic acids (HX) to the C5=C6 double bond, the mechanism proceeds through a secondary carbocation intermediate. quora.comlibretexts.org The initial attack of the π-bond on the electrophile leads to the formation of a C-H bond and a positively charged carbon atom (a carbocation) at the adjacent position. libretexts.org The stability of this intermediate dictates the reaction's progression. chemistrystudent.com

Halonium Ion Intermediates: The addition of halogens (X₂) proceeds through a three-membered cyclic intermediate known as a halonium ion. This intermediate is formed by the electrophilic attack of the halogen on the double bond. Its bridged structure explains the observed anti-addition stereochemistry.

Pentacoordinate Transition State: For nucleophilic substitution at the C1 and C10 positions, the favored Sₙ2 mechanism involves a high-energy pentacoordinate transition state. masterorganicchemistry.com In this state, the central carbon atom is transiently bonded to both the incoming nucleophile and the departing leaving group. This is a concerted process without a discrete intermediate. gacariyalur.ac.in

Cyclic Transition States: Pericyclic reactions, such as the Diels-Alder and ene reactions, are characterized by their concerted nature, proceeding through a single, cyclic transition state. youtube.comlibretexts.org In the Diels-Alder reaction, this involves the simultaneous overlap of the orbitals of the diene and the dienophile. organic-chemistry.org For the ene reaction, the transition state involves a six-membered ring structure comprising the ene, the enophile, and the transferring hydrogen atom. semanticscholar.orgnih.gov The aromaticity of these transition states (following Hückel's or Möbius's rules) determines whether the reaction is thermally or photochemically allowed. libretexts.org

Kinetic and Thermodynamic Considerations in this compound Reaction Pathways

The feasibility and rate of reactions involving this compound are governed by kinetic and thermodynamic principles.

Kinetics:

Pericyclic Reactions: These reactions are governed by the activation energy required to achieve the highly ordered cyclic transition state. Diels-Alder reactions often have favorable kinetics, but ene reactions can require significant thermal energy (high temperatures) to proceed at a reasonable rate. organic-chemistry.org

Thermodynamics:

Electrophilic Addition: The addition reactions across the double bond are generally exothermic. This is because the reaction involves the breaking of one weaker π-bond and one σ-bond (in HX) to form two stronger new σ-bonds (C-H and C-X), resulting in a net release of energy. libretexts.org

Pericyclic Reactions: The driving force for cycloaddition reactions like the Diels-Alder is the conversion of two π-bonds into two more stable σ-bonds, making the process thermodynamically favorable. wikipedia.org Similarly, the ene reaction replaces a C-C π-bond with a more stable C-C σ-bond. msu.edu However, these reactions can be reversible at very high temperatures due to entropic factors that favor the reverse (cycloreversion or retro-ene) reaction. wikipedia.orgorganic-chemistry.org

Reactivity Profiles and Transformational Chemistry of 1,10 Dichlorodec 5 Ene

Functionalization of the Alkene Double Bond in 1,10-Dichlorodec-5-ene

The electron-rich carbon-carbon double bond at the C5 and C6 positions is a key site for electrophilic additions and other transformations. Its symmetrical nature simplifies the regiochemical outcomes of many addition reactions.

Addition reactions involving halogens and hydrogen halides are fundamental transformations for converting alkenes into saturated haloalkanes.

Halogenation: The addition of elemental halogens like bromine (Br₂) or chlorine (Cl₂) to this compound proceeds through a halonium ion intermediate. The reaction mechanism involves the alkene's pi electrons attacking the halogen molecule, leading to the formation of a bridged three-membered ring. leah4sci.comchemistrysteps.com Subsequent nucleophilic attack by the resulting halide ion occurs from the opposite face of the bridge (anti-addition). libretexts.orgmasterorganicchemistry.com This stereospecific process results in the formation of a vicinal dihalide. For instance, the bromination of (Z)-1,10-dichlorodec-5-ene would yield a racemic mixture of (5R,6S)- and (5S,6R)-5,6-dibromo-1,10-dichlorodecane.

Hydrohalogenation: The reaction with hydrogen halides such as hydrogen bromide (HBr) or hydrogen chloride (HCl) involves the protonation of the double bond to form a carbocation intermediate. masterorganicchemistry.com Due to the symmetrical nature of the double bond in this compound, protonation at either C5 or C6 yields the same secondary carbocation. libretexts.org The subsequent attack by the halide ion is not stereospecific, as it can approach the planar carbocation from either face, leading to a mixture of syn- and anti-addition products. chemistrysteps.com The final product is 5-halo-1,10-dichlorodecane.

| Reaction | Reagent(s) | Product(s) | Key Mechanistic Feature | Stereochemistry |

| Halogenation | Br₂ in CCl₄ | 5,6-Dibromo-1,10-dichlorodecane | Cyclic bromonium ion intermediate | Anti-addition |

| Hydrohalogenation | HBr (gas or solution) | 5-Bromo-1,10-dichlorodecane | Carbocation intermediate | Mixture of syn- and anti-addition |

The addition of water across the double bond can be achieved through different methods, each yielding distinct stereochemical outcomes.

Hydration: Acid-catalyzed hydration involves the addition of water in the presence of a strong acid like sulfuric acid (H₂SO₄). libretexts.orgmasterorganicchemistry.com The mechanism mirrors hydrohalogenation, proceeding through the formation of a secondary carbocation at C5 or C6, followed by nucleophilic attack by a water molecule. masterorganicchemistry.com Deprotonation of the resulting oxonium ion yields the alcohol, 1,10-dichlorodecan-5-ol. This reaction is not stereoselective.

Hydroboration-Oxidation: This two-step procedure provides a stereospecific route to alcohols. wikipedia.org The first step involves the addition of borane (B79455) (BH₃), typically as a complex with tetrahydrofuran (B95107) (THF), across the double bond. This hydroboration step is a concerted syn-addition. chemistrysteps.com The subsequent oxidation of the resulting trialkylborane intermediate with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH) replaces the boron atom with a hydroxyl group, preserving the syn-stereochemistry. wikipedia.orgpearson.com This process yields 1,10-dichlorodecan-5-ol with the hydrogen and hydroxyl groups added to the same face of the original double bond.

| Reaction | Reagents | Product | Key Mechanistic Feature | Stereochemistry |

| Acid-Catalyzed Hydration | H₂O, H₂SO₄ | 1,10-Dichlorodecan-5-ol | Carbocation intermediate | Non-stereoselective |

| Hydroboration-Oxidation | 1. BH₃·THF2. H₂O₂, NaOH | 1,10-Dichlorodecan-5-ol | Concerted addition of borane, retention of configuration during oxidation | Syn-addition |

The hydrothiolation of the alkene in this compound, commonly known as the thiol-ene reaction, is a powerful method for forming carbon-sulfur bonds. This reaction typically proceeds via a free-radical mechanism, which can be initiated by photolysis, thermal decomposition of a radical initiator, or even atmospheric oxygen. nih.govrsc.org The process begins with the formation of a thiyl radical (RS•) from a thiol (RSH). This radical adds to the alkene double bond, generating a carbon-centered radical intermediate. A subsequent chain transfer step, where the carbon radical abstracts a hydrogen atom from another thiol molecule, yields the thioether product and regenerates the thiyl radical. nih.gov This radical mechanism leads to the anti-Markovnikov addition of the thiol across the double bond, a regiochemical outcome that is masked by the symmetry of this compound. The reaction with a generic thiol results in the formation of 5-(alkylthio)-1,10-dichlorodecane.

The double bond can be subjected to various oxidative reactions to introduce oxygen-containing functional groups.

Epoxidation: Treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide. masterorganicchemistry.comvisualizeorgchem.com The reaction is a concerted, stereospecific syn-addition where the oxygen atom is delivered to one face of the double bond, resulting in the formation of 1,10-dichloro-5,6-epoxydecane. leah4sci.comyoutube.com The stereochemistry of the starting alkene dictates that of the epoxide product.

Dihydroxylation: The alkene can be converted into a vicinal diol (1,10-dichlorodecane-5,6-diol) with specific stereochemistry depending on the reagents. wikipedia.org

Syn-Dihydroxylation: This is achieved using reagents like osmium tetroxide (OsO₄, often in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide) or cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orgorganic-chemistry.org The mechanism involves the formation of a cyclic metallocycle intermediate (e.g., an osmate ester), which is then hydrolyzed to give the syn-diol. libretexts.orgkhanacademy.org

Anti-Dihydroxylation: This two-step process begins with epoxidation of the alkene, followed by acid- or base-catalyzed ring-opening of the epoxide with water. libretexts.org The nucleophilic attack of water proceeds with inversion of configuration, leading to the anti-diol.

Oxidative Cleavage (Ozonolysis): The double bond can be completely cleaved by reaction with ozone (O₃). byjus.com The initial product is an unstable ozonide, which is typically worked up under reductive or oxidative conditions. libretexts.orgmasterorganicchemistry.com

Reductive Workup: Using reagents like dimethyl sulfide (B99878) (DMS) or zinc and water (Zn/H₂O) cleaves the ozonide to produce two molecules of 5-chloropentanal. masterorganicchemistry.com

Oxidative Workup: Using hydrogen peroxide (H₂O₂) converts the intermediate ozonide into two molecules of 5-chloropentanoic acid. masterorganicchemistry.com

| Reaction | Reagent(s) | Product(s) | Stereochemistry |

| Epoxidation | m-CPBA | 1,10-Dichloro-5,6-epoxydecane | Syn-addition |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO2. NaHSO₃/H₂O | 1,10-Dichlorodecane-5,6-diol | Syn-addition |

| Anti-Dihydroxylation | 1. m-CPBA2. H₃O⁺ | 1,10-Dichlorodecane-5,6-diol | Anti-addition |

| Ozonolysis (Reductive) | 1. O₃2. DMS or Zn/H₂O | 5-Chloropentanal (2 equiv.) | N/A (cleavage) |

| Ozonolysis (Oxidative) | 1. O₃2. H₂O₂ | 5-Chloropentanoic acid (2 equiv.) | N/A (cleavage) |

Cyclopropanation: The Simmons-Smith reaction provides a method for converting the alkene into a cyclopropane (B1198618) ring. This reaction utilizes an organozinc carbenoid, typically formed from diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple (Zn-Cu). wikipedia.orgmasterorganicchemistry.com The reaction is a concerted, stereospecific syn-addition of a methylene (B1212753) group across the double bond, yielding 1,10-dichloro-5,6-methylenedecane. tcichemicals.comorganicchemistrytutor.comorganic-chemistry.org

Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.org While highly effective for activated alkenes, reactions with unactivated, internal alkenes like this compound are more challenging and often require specific catalysts or directing groups to proceed efficiently. researchgate.netnih.gov A potential, albeit challenging, transformation would involve coupling this compound with an aryl or vinyl halide to form a more substituted alkene. nih.govrsc.org

Reactivity of the Alkyl Chloride Moieties in this compound

The primary alkyl chlorides at the C1 and C10 positions are susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism. This allows for the introduction of a wide variety of functional groups at both ends of the carbon chain, making the compound a useful building block for symmetrical long-chain molecules, polymers, and macrocycles. The table below summarizes several potential transformations via nucleophilic substitution.

| Nucleophile | Reagent Example | Product | Functional Group Transformation |

| Hydroxide | NaOH | Dec-5-ene-1,10-diol | Dichloride to Diol |

| Cyanide | NaCN | Dodec-6-enedinitrile | Dichloride to Dinitrile |

| Azide | NaN₃ | 1,10-Diazidodec-5-ene | Dichloride to Diazide |

| Ammonia | NH₃ | Dec-5-ene-1,10-diamine | Dichloride to Diamine |

| Iodide | NaI (Finkelstein reaction) | 1,10-Diiododec-5-ene | Dichloride to Diiodide |

| Thiolate | NaSH | Dec-5-ene-1,10-dithiol | Dichloride to Dithiol |

| Acetylide | Sodium acetylide | Dodec-1,11-diyn-5-ene | Dichloride to Dialkyne |

Furthermore, the terminal chlorides can be converted into organometallic reagents. For example, reaction with magnesium metal can form a di-Grignard reagent, although careful control of conditions is necessary to minimize intramolecular coupling. This di-Grignard reagent can then react with various electrophiles, such as aldehydes, ketones, or carbon dioxide, to construct more complex structures.

Nucleophilic Displacement Reactions with Various Nucleophiles

The terminal chlorine atoms in this compound are situated on primary carbons, making them excellent substrates for bimolecular nucleophilic substitution (SN2) reactions. In these reactions, a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion in a single, concerted step. Given the presence of two equivalent electrophilic sites, sequential or double displacement is readily achievable, providing a straightforward route to symmetrically functionalized C10 chains.

A variety of nucleophiles can be employed to displace the chlorine atoms, leading to a diverse array of products. The efficiency of these reactions allows for the introduction of new functional groups at the termini of the carbon chain, which can then be used for further synthetic elaborations, such as polymerization or the synthesis of bolaamphiphiles.

| Nucleophile | Reagent Example | Product Name | Product Structure |

|---|---|---|---|

| Hydroxide (-OH) | Sodium Hydroxide (NaOH) | Dec-5-ene-1,10-diol | HO-(CH₂)₄-CH=CH-(CH₂)₄-OH |

| Alkoxide (-OR) | Sodium Ethoxide (NaOEt) | 1,10-Diethoxydec-5-ene | EtO-(CH₂)₄-CH=CH-(CH₂)₄-OEt |

| Cyanide (-CN) | Potassium Cyanide (KCN) | Dodec-7-enedinitrile | NC-(CH₂)₄-CH=CH-(CH₂)₄-CN |

| Thiolate (-SR) | Sodium Thiophenoxide (NaSPh) | 1,10-bis(phenylthio)dec-5-ene | PhS-(CH₂)₄-CH=CH-(CH₂)₄-SPh |

| Azide (-N₃) | Sodium Azide (NaN₃) | 1,10-Diazidodec-5-ene | N₃-(CH₂)₄-CH=CH-(CH₂)₄-N₃ |

Elimination Reactions Leading to Alkene or Alkyne Formation

While SN2 reactions are typically favored for primary alkyl halides, elimination reactions (specifically, E2 reactions) can be induced under appropriate conditions. The use of a strong, sterically hindered base, such as potassium tert-butoxide, can promote the removal of a proton from the carbon adjacent to the chloromethyl group (the β-carbon) and the simultaneous expulsion of the chloride ion.

When this compound is subjected to these conditions, a double elimination can occur, leading to the formation of a conjugated or non-conjugated diene. The most likely product from a double E2 reaction would be deca-1,9-dien-5-ene. Further transformation to an alkyne from this specific substrate is not direct and would require intermediate steps, such as halogenation of the central double bond followed by a series of eliminations.

| Reagent/Conditions | Reaction Type | Major Product | Notes |

|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) in THF | Double E2 Elimination | Deca-1,9-dien-5-ene | A strong, bulky base favors elimination over substitution. |

Reductive Dehalogenation Strategies (e.g., using tributylstannane)

Reductive dehalogenation offers a method to remove the chlorine atoms and replace them with hydrogen. A classic and effective reagent for this transformation is tributylstannane (Bu₃SnH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This reaction proceeds via a free-radical mechanism.

The process is initiated by the formation of a tributyltin radical (Bu₃Sn•), which abstracts a chlorine atom from this compound to form a primary alkyl radical. This radical can then abstract a hydrogen atom from another molecule of tributylstannane to yield the dehalogenated product, dec-5-ene. However, the intermediate radical is also poised to undergo other reactions, such as cyclization, which forms the basis for more complex transformations.

| Reagent System | Mechanism | Primary Product | Potential Side/Cascade Products |

|---|---|---|---|

| Tributylstannane (Bu₃SnH), AIBN | Free Radical | Dec-5-ene | Cyclic and bicyclic alkanes |

Cascade and Domino Reactions Involving this compound

A cascade reaction, also known as a domino or tandem reaction, is a process involving at least two consecutive reactions where each subsequent step occurs only because of the chemical functionality formed in the preceding step, all under the same reaction conditions. wikipedia.orgnih.gov this compound is a particularly interesting substrate for initiating such cascades, especially under radical conditions.

Research has shown that the reaction of cis-1,10-Dichlorodec-5-ene with tributylstannane does not simply stop at dehalogenation. Instead, the initially formed 10-chlorodec-5-en-1-yl radical can undergo an intramolecular cyclization by attacking the central double bond before it is quenched by a hydrogen atom transfer. This cyclization can lead to the formation of five- or six-membered rings. The resulting cyclic radical can then undergo a second cyclization or be reduced, leading to a mixture of monocyclic and bicyclic products. This facile formation of rings highlights the utility of this compound as a precursor for building complex cyclic systems through radical-mediated domino reactions.

Regioselectivity and Stereospecificity in this compound Transformations

The concepts of regioselectivity and stereospecificity are critical in understanding the transformations of this compound, particularly in more complex reactions like intramolecular cyclizations.

Regioselectivity refers to the preference for one direction of bond making or breaking over other possible directions. In the radical cascade reaction of this compound, the initial alkyl radical can attack either carbon of the internal double bond. According to Baldwin's rules for ring closure, a 5-exo-trig cyclization (attack at the C5 position to form a five-membered ring) is generally kinetically favored over a 6-endo-trig cyclization (attack at the C6 position to form a six-membered ring). This preference dictates the regiochemical outcome and the primary structure of the monocyclic product.

Stereospecificity relates to how the stereochemistry of the starting material influences the stereochemistry of the product. The geometry of the central double bond in this compound (cis or trans) is crucial. This initial stereochemistry can direct the spatial arrangement of the carbon chain during the cyclization event, thereby influencing the relative stereochemistry of the substituents on the newly formed ring. For example, the cyclization of the cis-isomer will lead to different diastereomeric products compared to the cyclization of the trans-isomer, as the transition state geometries for ring formation are distinct. This control over the product's geometry is highly valuable in the synthesis of complex macrocycles and natural products.

| Concept | Relevant Transformation | Controlling Factor | Outcome |

|---|---|---|---|

| Regioselectivity | Radical Cyclization | Baldwin's Rules (Kinetic Control) | Preferential formation of a five-membered ring (5-exo-trig) over a six-membered ring. |

| Stereospecificity | Radical Cyclization | Stereochemistry (cis/trans) of the starting alkene | The geometry of the double bond influences the diastereoselectivity of the cyclized product. |

| Chemoselectivity | Nucleophilic Substitution vs. Elimination | Nature of the base/nucleophile (e.g., steric hindrance) | Strong, non-bulky nucleophiles favor substitution; strong, bulky bases favor elimination. |

Applications of 1,10 Dichlorodec 5 Ene in Complex Molecule Construction and Materials Science

1,10-Dichlorodec-5-ene as a Key Building Block in Organic Synthesis

This compound is a bifunctional molecule that serves as a versatile building block in organic synthesis. Its structure, featuring two terminal chloro-substituents and a central double bond, offers multiple reactive sites for strategic chemical transformations. This allows for its use as a precursor in the construction of a variety of complex molecules.

Precursor for Dienes and Polyenes

The terminal chlorine atoms in this compound can be chemically modified to introduce unsaturation, thereby converting the molecule into a diene. This transformation is a critical step in enabling its participation in reactions that form more extended conjugated systems like polyenes. One common strategy to achieve this is through elimination reactions, where the chloro groups are removed along with adjacent hydrogen atoms to form double bonds.

Furthermore, the existing internal double bond can be leveraged in metathesis reactions. For instance, cross-metathesis with other olefins can elongate the carbon chain and introduce additional double bonds, leading to the formation of polyenes. The stereochemistry of the resulting dienes and polyenes is crucial and can often be controlled by the choice of reaction conditions and catalysts.

| Precursor | Target Molecule | Key Transformation | Potential Applications |

| This compound | 1,9-Decadiene | Dehydrochlorination | Monomer for polymerization, precursor for further synthesis |

| This compound | Substituted Polyenes | Cross-metathesis | Synthesis of functional materials, natural product analogs |

Scaffolds for Macrocyclic Systems

A significant application of this compound lies in its role as a precursor to macrocyclic structures. The terminal chloro groups act as handles for cyclization reactions. A powerful technique employed for this purpose is Ring-Closing Metathesis (RCM). In a typical RCM reaction, the terminal chlorides are first converted to vinyl groups, creating a diene suitable for the reaction. This diene is then treated with a metal catalyst, commonly ruthenium-based, to form a new cyclic alkene.

The stereochemistry of the double bond within the this compound chain is of paramount importance as it can influence the geometry and, consequently, the biological activity of the resulting macrocycle. The ability to selectively synthesize either the E (trans) or Z (cis) isomer is a key focus in the synthesis of complex macrocyclic natural products and pharmaceuticals.

| Starting Material | Key Reactions | Resulting Structure | Significance |

| This compound | 1. Conversion of chloro groups to vinyl groups2. Ring-Closing Metathesis (RCM) | Unsaturated macrocycle | Core structure for various bioactive molecules |

Intermediates in Natural Product Synthesis Analogs

The synthesis of analogs of natural products is a crucial area of research for discovering new therapeutic agents with improved properties. This compound can serve as a key intermediate in the synthesis of such analogs, particularly for macrocyclic natural products. By modifying the structure of this compound or its derivatives before or after macrocyclization, chemists can generate a library of related compounds.

These structural modifications can include altering the stereochemistry of the double bond, introducing new functional groups, or changing the ring size. These analogs can then be screened for biological activity, providing valuable structure-activity relationship (SAR) data. This information is vital for the rational design of new drugs.

Polymerization Chemistry of this compound and its Derivatives

The bifunctional nature of this compound and its derivatives makes them potential monomers for various polymerization reactions, leading to the synthesis of specialized polymers.

Monomer in Step-Growth Polymerization

Step-growth polymerization involves the reaction between monomers with two or more reactive functional groups. While direct polymerization of this compound itself is not widely reported, its derivatives can be designed to participate in such reactions. For instance, the terminal chloro groups can be converted to other functional groups, such as amines or alcohols. These difunctional monomers can then react with other complementary difunctional monomers (e.g., diacids, diisocyanates) to form polyesters, polyamides, or polyurethanes.

Acyclic Diene Metathesis (ADMET) is another form of step-growth polymerization where terminal dienes are polymerized to polyenes. acs.org If this compound is first converted to a terminal diene, it could potentially undergo ADMET polymerization to yield an unsaturated polymer with regularly spaced chlorine atoms or other functional groups derived from the original chloro groups. This method allows for a high degree of control over the polymer structure. acs.org

| Monomer Derivative | Co-monomer | Polymer Type | Potential Properties |

| 1,10-Diaminodec-5-ene | Diacid Chloride | Polyamide | Enhanced thermal stability, specific mechanical properties |

| 1,10-Dec-5-ene-1,10-diol | Diisocyanate | Polyurethane | Elastomeric properties, tunable hardness |

| 1,9-Decadiene (from this compound) | (Self-polymerization via ADMET) | Unsaturated Polyalkenylene | Functionalizable backbone, potential for cross-linking |

Role in the Synthesis of Specialized Polymer Architectures

The presence of a double bond in the backbone of polymers derived from this compound offers opportunities for creating specialized polymer architectures. This internal double bond can be a site for post-polymerization modification, allowing for the introduction of various functional groups along the polymer chain. This can be used to tune the polymer's properties, such as its solubility, thermal stability, or to introduce specific functionalities for applications in areas like drug delivery or sensor technology.

Furthermore, if the polymerization is conducted in a controlled manner, it may be possible to synthesize block copolymers or graft copolymers. For example, a polymer synthesized from a derivative of this compound could serve as a macroinitiator for the polymerization of a different monomer, leading to a block copolymer with distinct segments and properties.

| Polymer Architecture | Synthetic Strategy | Potential Application |

| Functionalized Linear Polymer | Post-polymerization modification of the backbone double bonds | Materials with tailored surface properties, responsive polymers |

| Block Copolymer | Use of a polymer from a this compound derivative as a macroinitiator | Nanostructured materials, compatibilizers for polymer blends |

| Graft Copolymer | Grafting of side chains onto the backbone double bonds | Modified surface properties, improved impact strength |

Cross-Linking Agent in Polymer Networks

This compound possesses a unique bifunctional structure, featuring two terminal chloro groups and a central carbon-carbon double bond. This architecture presents the potential for its application as a cross-linking agent in the formation of polymer networks. Cross-linking is a critical process in polymer chemistry that involves the formation of covalent bonds between polymer chains, transforming them from a collection of individual molecules into a single, continuous network. This structural modification generally leads to significant enhancements in the mechanical, thermal, and chemical properties of the material.

The utility of this compound as a cross-linking agent would primarily be derived from the reactivity of its terminal chlorine atoms. These alkyl halide groups can undergo nucleophilic substitution reactions with various functional groups present on polymer backbones. Polymers containing nucleophilic moieties such as amines (-NH₂), hydroxyls (-OH), or thiols (-SH) could potentially be cross-linked using this molecule. In such a reaction, the nucleophilic group from one polymer chain would attack the electrophilic carbon atom attached to the chlorine, displacing the chloride ion and forming a new covalent bond. As this compound has two such reactive sites, it can bridge two separate polymer chains, creating a stable cross-link. This mechanism is analogous to the use of other short-chain bifunctional alkyl halides, such as dibromoethane or dibromopropane, which have been employed to cross-link amine-containing polymers like polypyrrole. acs.org

The ten-carbon chain of the this compound molecule would act as a flexible spacer between the polymer chains. The length and flexibility of this spacer can have a significant impact on the properties of the resulting polymer network. Longer, more flexible cross-links can impart a degree of elasticity to the material, while shorter or more rigid cross-linkers tend to create more tightly bound and rigid networks.

In addition to the reactivity of the chloro groups, the internal double bond of this compound offers another potential avenue for inducing cross-linking, although this would likely occur under different reaction conditions. For instance, the double bond could participate in vulcanization-type reactions in the presence of sulfur or other cross-linking systems, a process commonly used to cross-link rubbers. Alternatively, it could be involved in thiol-ene "click" reactions, where a thiol group adds across the double bond, which is a highly efficient and specific reaction for forming polymer networks.

The hypothetical improvements in polymer properties due to cross-linking with this compound are summarized in the table below. The extent of these changes would be dependent on the specific polymer being modified, the cross-linking density, and the reaction conditions.

| Property | Expected Change after Cross-linking | Rationale |

| Tensile Strength | Increase | Covalent bonds between polymer chains restrict their movement, leading to a stronger material that can withstand higher stress before breaking. |

| Elastic Modulus | Increase | The formation of a network structure increases the stiffness and rigidity of the polymer. |

| Thermal Stability | Increase | The cross-linked network restricts polymer chain mobility, requiring more energy to induce thermal transitions such as melting or glass transition. |

| Solvent Resistance | Increase | The interconnected network structure prevents individual polymer chains from being dissolved and carried away by a solvent, leading to swelling instead of dissolution. |

| Hardness | Increase | The denser, more rigid network structure offers greater resistance to surface indentation. |

While the bifunctional nature of this compound suggests its potential as a versatile cross-linking agent, further research and experimental validation are necessary to fully characterize its reactivity and the properties of the resulting polymer networks. The specific conditions required to favor cross-linking via the chloro groups or the double bond would need to be elucidated, as would the influence of the long aliphatic chain on the final material properties.

Computational and Theoretical Studies of 1,10 Dichlorodec 5 Ene

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic structure and predicting the reactivity of molecules. For a molecule like 1,10-Dichlorodec-5-ene, these investigations would typically involve calculating molecular orbital energies, electron density distribution, and electrostatic potential maps. These calculations would provide insights into the most electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic or electrophilic attack. However, specific studies detailing these properties for this compound are not found in the current body of scientific literature.

Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. wikipedia.org For this compound, DFT calculations could be employed to model various potential reaction pathways, such as nucleophilic substitution at the carbon atoms bearing the chlorine atoms or electrophilic addition to the carbon-carbon double bond. Such studies would involve locating the transition state structures for each proposed step and calculating the corresponding activation energies. This would allow for a comparison of the feasibility of different reaction mechanisms. Unfortunately, no published DFT studies on the reaction pathways of this compound could be identified.

Frontier Molecular Orbital (FMO) theory is a simplified approach within molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. nih.gov The energies and spatial distributions of the HOMO and LUMO of this compound would be crucial in predicting its behavior in various reactions. For instance, the HOMO would indicate the molecule's ability to act as a nucleophile, while the LUMO would suggest its susceptibility to electrophilic attack. researchgate.net The interaction of these frontier orbitals with those of a reacting partner would determine the regioselectivity and stereoselectivity of the reaction. Without specific calculations for this compound, any discussion of its FMOs would be purely speculative.

Conformational Analysis of this compound and its Derivatives

The long carbon chain of this compound allows for a multitude of possible conformations due to rotation around its single bonds. A computational conformational analysis would typically involve systematically exploring the potential energy surface to identify the most stable conformers. This is crucial as the reactivity and physical properties of the molecule can be highly dependent on its three-dimensional shape. While general principles of alkane conformational analysis are well-understood, specific studies that account for the influence of the chloro substituents and the central double bond in this compound are not available.

Prediction of Spectroscopic Signatures for Intermediates and Products

Computational methods are frequently used to predict spectroscopic properties, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions are invaluable for identifying and characterizing transient intermediates and final products in a reaction. For any proposed reaction of this compound, calculating the expected spectroscopic signatures of all species involved would be a standard part of a thorough computational study. In the absence of such studies for this specific compound, no data on its predicted spectroscopic properties can be presented.

Advanced Characterization Techniques for Reaction Intermediates and Products

Spectroscopic Methodologies for Unveiling Transient Species

Spectroscopic techniques are indispensable for observing and characterizing short-lived reaction intermediates, which are often present at low concentrations and exist for only fractions of a second.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for observing reaction intermediates in solution. nih.gov In reactions involving alkenes like 1,10-Dichlorodec-5-ene, such as electrophilic additions, the mechanism often proceeds through transient species like a cyclic halonium ion. chemistrysteps.commasterorganicchemistry.comchadsprep.com The formation of this three-membered ring intermediate prevents carbocation rearrangements and dictates the anti-addition stereochemistry of the final product. chemistrysteps.commasterorganicchemistry.comchadsprep.com

By using specialized NMR techniques at low temperatures to slow down the reaction rate, it is sometimes possible to directly observe the signals from these intermediates. The chemical shifts and coupling constants of the nuclei within the transient species provide critical information about its structure and bonding, allowing for the confirmation of proposed mechanistic pathways. For instance, solid-state NMR spectroscopy has been successfully used to observe stable metallacyclobutane intermediates in alkene metathesis reactions, demonstrating the power of this technique to characterize key intermediates directly. nih.gov

For intermediates that are too reactive or short-lived to be studied in solution, gas-phase techniques are employed. Mass spectrometry (MS) is used to detect and mass-select ions of interest, including molecular ions and key fragments. uni-koeln.de When coupled with infrared spectroscopy, such as in Infrared Multiphoton Dissociation (IRMPD) spectroscopy, structural information about these isolated, gas-phase ions can be obtained. uni-koeln.denih.gov

This combination allows for the vibrational spectrum of a mass-selected ion to be recorded. nih.govmdpi.com The experimental IR spectrum is then compared with theoretical spectra calculated for various possible isomeric structures. nih.gov This powerful approach can unambiguously identify the structure of transient ions, providing crucial evidence for reaction mechanisms that occur in the gas phase or for understanding fragmentation pathways within the mass spectrometer. uni-koeln.dempg.de This methodology has proven effective for characterizing a wide range of reactive intermediates, from fundamental halocarbon ions to organometallic complexes. nih.govmdpi.com

X-ray Crystallography for Structural Confirmation of Derivatives

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline solids at atomic resolution. nih.gov While this compound is a liquid at room temperature, any solid derivatives synthesized from it can be analyzed using this technique. This analysis provides unambiguous confirmation of the molecule's connectivity, conformation, and, for chiral molecules, its absolute configuration. nih.govnih.gov

The process involves growing a single crystal of the compound, which can often be the most challenging step. nih.gov This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, which reveals the precise positions of the atoms in the crystal lattice. mdpi.com For products derived from this compound, X-ray crystallography can be used to confirm the stereochemical outcome of a reaction, such as the trans configuration resulting from an anti-addition across the double bond. mdpi.com

Table 1: Example Crystallographic Data Interpretation

This interactive table demonstrates typical data obtained from a single-crystal X-ray diffraction experiment for a hypothetical derivative.

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 9.9 Å, b = 5.5 Å, c = 18.2 Å | The lengths of the edges of the smallest repeating unit in the crystal. |

| β = 95.1° | The angle between the 'a' and 'c' axes in a monoclinic system. | |

| R-factor | 0.045 (4.5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Chromatographic and Separation Techniques for Reaction Mixture Analysis

Following a chemical reaction involving this compound, the resulting mixture typically contains the desired product, unreacted starting materials, catalysts, and various byproducts. Chromatographic techniques are essential for separating, identifying, and quantifying these components.

Gas Chromatography (GC): Given the volatility of this compound and many of its likely products, GC is a primary analytical tool. In GC, the mixture is vaporized and passed through a long column. Components separate based on their boiling points and interactions with the column's stationary phase. Coupling the GC to a mass spectrometer (GC-MS) allows for the identification of each separated component based on its mass spectrum.

High-Performance Liquid Chromatography (HPLC): For less volatile or thermally sensitive derivatives, HPLC is the method of choice. The mixture is pumped through a column packed with a solid stationary phase under high pressure. Separation occurs based on the differential partitioning of components between the mobile liquid phase and the stationary phase. Different detectors (e.g., UV-Vis, refractive index) can be used for detection and quantification.

These separation techniques are crucial for determining the yield and purity of a reaction, optimizing reaction conditions, and isolating products for further characterization.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for 1,10-Dichlorodec-5-ene Transformations

The transformation of this compound heavily relies on the development of innovative catalytic systems. While traditional palladium-catalyzed cross-coupling reactions have been explored for similar 1,1-dichloroalkenes, future research is directed towards more efficient and selective catalysts. rsc.orggoogle.com The focus is on creating systems that can achieve diverse transformations, from the synthesis of functionalized polymers to the construction of complex organic molecules.

One promising avenue is the application of Ziegler-Natta catalysts for the polymerization of dienes. acs.orglibretexts.orgrsc.orgacs.orglibretexts.org While typically used for simple olefins, adapting these catalysts for functionalized dienes like this compound could lead to novel polymers with tailored properties. Research in this area would involve designing catalysts that are tolerant to the chloro-functional groups and can control the stereochemistry of the resulting polymer chain.

Furthermore, ring-closing metathesis (RCM) presents another exciting possibility. wikipedia.orgorganic-chemistry.orgbeilstein-journals.orgnih.govyoutube.com For dienes, RCM is a powerful tool for synthesizing cyclic compounds. wikipedia.orgorganic-chemistry.org Developing catalysts that can facilitate the RCM of dichloro-dienes like this compound would open pathways to new cyclic structures with potential applications in materials science and pharmaceuticals.

Below is a table summarizing potential catalytic transformations for this compound:

| Catalytic System | Transformation | Potential Products |

| Palladium-based catalysts | Cross-coupling reactions | Diarylalkynes, functionalized polymers |

| Ziegler-Natta catalysts | Polymerization | Novel chlorinated polymers |

| Ruthenium or Molybdenum-based catalysts | Ring-closing metathesis | Cyclic dichloroalkenes |

Exploiting Stereocontrol in the Synthesis of Chiral Derivatives

The central double bond in this compound offers the potential for stereoisomerism, and controlling this stereochemistry is a key goal for future research. The development of asymmetric catalytic methods will be crucial for accessing enantiomerically pure derivatives of this compound. researchgate.netnih.govnih.govyoutube.comamanote.com

Organocatalysis, for instance, has emerged as a powerful tool for asymmetric synthesis and could be applied to the halogenation of alkenes and alkynes to control the stereochemistry of the resulting products. researchgate.net Flavin-dependent halogenases also present a biocatalytic approach to achieving enantioselective halogenation reactions. nih.gov Adapting these enzymatic systems to substrates like this compound could provide a green and highly selective route to chiral building blocks.

The synthesis of chiral derivatives would be particularly valuable for applications in medicinal chemistry and materials science, where the three-dimensional structure of a molecule dictates its biological activity or material properties.

Integration with Flow Chemistry and Automated Synthesis

The synthesis and transformation of halogenated organic compounds can often be hazardous and difficult to control in traditional batch processes. semanticscholar.orgresearchgate.netsioc-journal.cnrsc.orgscispace.com Flow chemistry offers a safer, more efficient, and scalable alternative. The precise control over reaction parameters such as temperature, pressure, and reaction time in a continuous flow setup can lead to improved yields, higher selectivity, and enhanced safety, particularly for highly exothermic or fast reactions. semanticscholar.orgresearchgate.netrsc.orgscispace.com

The integration of automated synthesis platforms with flow chemistry can further accelerate the discovery and optimization of reactions involving this compound. Automated systems can perform high-throughput screening of catalysts and reaction conditions, leading to the rapid identification of optimal synthetic routes. This approach is particularly beneficial for the multi-step synthesis of complex molecules derived from this compound.

Exploration of Supramolecular Chemistry with this compound Scaffolds

The long, flexible backbone of this compound makes it an interesting candidate for the construction of supramolecular assemblies. nsf.govanu.edu.auillinois.edunih.govresearchgate.net The chlorine atoms can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of molecules into well-defined architectures.

Future research could explore the design of macrocycles and cages based on this compound building blocks. These supramolecular structures could have applications in host-guest chemistry, molecular recognition, and the development of new materials with tunable properties. The ability of the dichloroalkene moiety to be further functionalized would allow for the creation of complex and dynamic supramolecular systems.

Computational Design of New Reactivity Modes for Dichloroalkenes

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting chemical reactivity. nih.govresearchgate.netnih.govscielo.org.mxmdpi.com DFT studies can provide valuable insights into the electronic structure and reaction mechanisms of dichloroalkenes like this compound.

By modeling the transition states of potential reactions, researchers can predict the feasibility of new transformations and design catalysts with enhanced activity and selectivity. nih.govresearchgate.net For example, computational studies can help in understanding the promotion effect of chlorine atoms on the adsorption and reactivity of alkenes on metal surfaces, which is crucial for designing better catalytic systems. nih.gov Furthermore, DFT can be used to rationalize the reactivity of chlorinated alkenes in various chemical environments and guide the experimental design of novel synthetic methodologies. scielo.org.mxmdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.